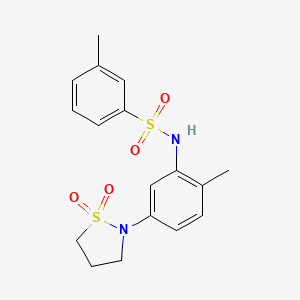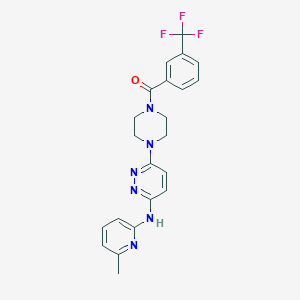
(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as pyridinylpyrimidines . It is used in the synthesis of pyridinoylpiperidine derivatives .
Molecular Structure Analysis
The molecular structure of this compound involves a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond . In addition, two pyridylpyrimidine fragments also take part in stacking interactions with the interplanar distance between their parallel mean planes as short as 3.5 Å .Scientific Research Applications
Therapeutic Potential of Related Compounds
Macozinone Development for TB Treatment : Macozinone, a compound undergoing clinical studies for tuberculosis (TB) treatment, demonstrates the importance of related chemical structures in developing new TB drug regimens. Its efficacy against Mycobacterium tuberculosis highlights the therapeutic potential of structurally related compounds in infectious disease treatment (Makarov & Mikušová, 2020).
PhIP Formation and Fate : The study on the formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) elucidates the complex interactions between chemical components during food processing, suggesting the relevance of pyridine derivatives in understanding food safety and toxicology (Zamora & Hidalgo, 2015).
Piperazine Derivatives in Therapeutic Use : The extensive review of piperazine derivatives highlights their broad therapeutic applications, including antipsychotic, antidepressant, anticancer, and anti-inflammatory properties. This underscores the significance of piperazine and its derivatives in pharmaceutical development (Rathi, Syed, Shin, & Patel, 2016).
Chemical Properties and Applications
Synthesis and Activity of Pyridopyridazine Derivatives : Pyridopyridazine derivatives exhibit a range of biological activities, including antitumor and antibacterial properties. This review emphasizes the chemical versatility and potential of pyridopyridazine frameworks in synthesizing compounds with significant biological effects (Wojcicka & Nowicka-Zuchowska, 2018).
Anti-mycobacterial Activity of Piperazine Analogues : Piperazine and its analogues have shown promise in combating Mycobacterium tuberculosis, including multidrug-resistant strains. This review provides a comprehensive overview of piperazine-based anti-TB molecules, highlighting the compound's role in addressing global health challenges (Girase et al., 2020).
Future Directions
properties
IUPAC Name |
[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N6O/c1-15-4-2-7-18(26-15)27-19-8-9-20(29-28-19)30-10-12-31(13-11-30)21(32)16-5-3-6-17(14-16)22(23,24)25/h2-9,14H,10-13H2,1H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCCXSBIPUJZDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

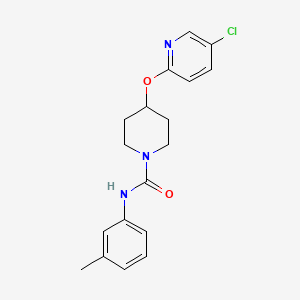
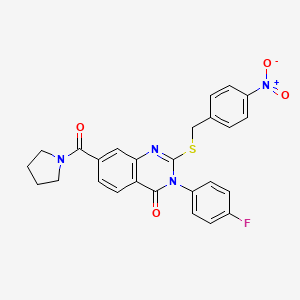

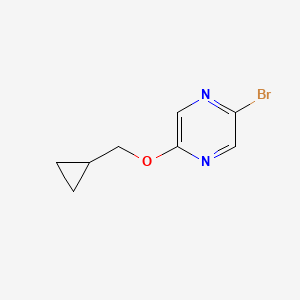

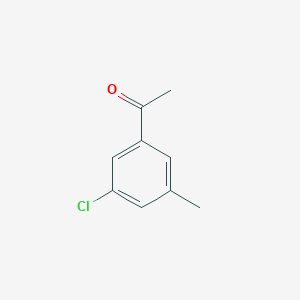
![2-[(Butylsulfonyl)amino]-3-methylbutanoic acid](/img/structure/B2556681.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2556685.png)

![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-4-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2556689.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2556692.png)
